Cas no 919016-55-0 (4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde)

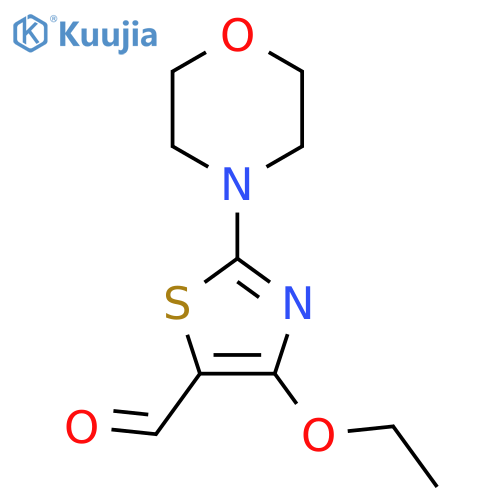

919016-55-0 structure

商品名:4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Ethoxy-2-morpholin-4-ylthiazole-5-carbaldehyde

- 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde

- 4-Ethoxy-2-morpholinothiazole-5-carbaldehyde

- ST50341867

- 4-ethoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde

- CS-0366823

- 4-ethoxy-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde

- DB-367742

- 919016-55-0

- AKOS000302155

-

- インチ: 1S/C10H14N2O3S/c1-2-15-9-8(7-13)16-10(11-9)12-3-5-14-6-4-12/h7H,2-6H2,1H3

- InChIKey: IENDZCQSZCOZJK-UHFFFAOYSA-N

- ほほえんだ: S1C(C=O)=C(N=C1N1CCOCC1)OCC

計算された属性

- せいみつぶんしりょう: 242.07251349g/mol

- どういたいしつりょう: 242.07251349g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.9

- 疎水性パラメータ計算基準値(XlogP): 1.5

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021592-500mg |

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde |

919016-55-0 | 500mg |

2762.0CNY | 2021-07-13 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021592-500mg |

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde |

919016-55-0 | 500mg |

2762CNY | 2021-05-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437493-1g |

4-Ethoxy-2-morpholinothiazole-5-carbaldehyde |

919016-55-0 | 97% | 1g |

¥1861.00 | 2024-04-25 | |

| Chemenu | CM376049-5g |

4-ethoxy-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde |

919016-55-0 | 95%+ | 5g |

$637 | 2024-07-20 | |

| TRC | E941095-10mg |

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde |

919016-55-0 | 10mg |

$ 65.00 | 2022-06-05 | ||

| TRC | E941095-5mg |

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde |

919016-55-0 | 5mg |

$ 50.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437493-5g |

4-Ethoxy-2-morpholinothiazole-5-carbaldehyde |

919016-55-0 | 97% | 5g |

¥5964.00 | 2024-04-25 | |

| TRC | E941095-50mg |

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde |

919016-55-0 | 50mg |

$ 115.00 | 2022-06-05 | ||

| Chemenu | CM376049-1g |

4-ethoxy-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde |

919016-55-0 | 95%+ | 1g |

$212 | 2024-07-20 | |

| Crysdot LLC | CD11015292-5g |

4-Ethoxy-2-morpholinothiazole-5-carbaldehyde |

919016-55-0 | 97% | 5g |

$573 | 2024-07-19 |

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde 関連文献

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

919016-55-0 (4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde) 関連製品

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

推奨される供給者

Amadis Chemical Company Limited

(CAS:919016-55-0)4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde

清らかである:99%/99%

はかる:1g/5g

価格 ($):174/521